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Compound of Interest

Compound Name:
1,2,3,4-

Tetrahydrobenzo(h)quinolin-3-ol

Cat. No.: B1347071 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a specific tetrahydrobenzoquinoline

derivative with the molecular formula C13H13NO. The focus is on its chemical identity,

synthetic methodologies, and reported biological activities, presented in a manner accessible to

researchers and professionals in the field of drug development.

IUPAC Name and Chemical Properties
The tetrahydrobenzoquinoline derivative with the molecular formula C13H13NO is identified by

the IUPAC name 1,2,3,4-tetrahydrobenzo[h]quinolin-3-ol.[1] Key chemical properties of this

compound are summarized in the table below.
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Property Value Source

Molecular Formula C13H13NO PubChem[1]

Molecular Weight 199.25 g/mol PubChem[1]

CAS Number 5423-67-6 PubChem[1]

Appearance White crystalline solid ChemBK[2]

Melting Point 148-150 °C ChemBK[2]

Boiling Point (Predicted) 424.3±34.0 °C ChemBK[2]

Solubility
Soluble in chloroform, ethanol,

and ether
ChemBK[2]

Synthesis of Tetrahydrobenzoquinoline Derivatives
While a specific, detailed protocol for the synthesis of 1,2,3,4-tetrahydrobenzo[h]quinolin-3-ol

via hydrogenation reduction has been mentioned, a more thoroughly documented and versatile

method for a related class of these derivatives involves a one-pot multicomponent reaction.[2]

[3] This approach allows for the generation of a library of diversely substituted arylated

tetrahydrobenzo[h]quinoline-3-carbonitriles.

Experimental Protocol: General Procedure for the Synthesis of Arylated

Tetrahydrobenzo[h]quinoline-3-carbonitrile Derivatives[3]

Reactants: In a 100 ml round-bottomed flask, combine 6-methoxy-3,4-dihydronaphthalen-

1(2H)-one (1 mmol), ethyl cyanoacetate (1.1 mmol), an appropriate aromatic aldehyde (1

mmol), and ammonium acetate (1 mmol).

Solvent: Add n-butanol (20 ml) to the flask.

Reaction: The reaction mixture is refluxed. The progress of the reaction is monitored by thin-

layer chromatography (TLC) using a mixture of dichloromethane and methanol as the mobile

phase.

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The

resulting solid product is filtered, washed with a cold solvent (e.g., ethanol), and dried to
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afford the purified arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivative.

Characterization: The structure of the synthesized compounds can be confirmed using

spectroscopic techniques such as EI-MS, HREI-MS, ¹H NMR, and ¹³C NMR.

Biological Activities and Quantitative Data
Tetrahydrobenzoquinoline derivatives exhibit a wide range of pharmacological and biological

activities, including anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties.[2] A

study on a series of arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives

demonstrated their potential as antidiabetic agents through the inhibition of α-amylase and α-

glucosidase enzymes.[3]

Table of In Vitro α-Amylase and α-Glucosidase Inhibitory Activity[3]

Compound α-Amylase IC50 (µM) α-Glucosidase IC50 (µM)

2 15.14 ± 0.15 9.23 ± 0.11

3 12.33 ± 0.12 7.65 ± 0.09

4 9.87 ± 0.10 5.12 ± 0.07

5 6.21 ± 0.08 3.45 ± 0.05

12 10.56 ± 0.11 6.88 ± 0.08

13 8.43 ± 0.09 4.21 ± 0.06

19 3.42 ± 0.05 0.65 ± 0.02

32 13.78 ± 0.14 8.14 ± 0.10

33 11.91 ± 0.13 7.01 ± 0.09

34 7.54 ± 0.09 3.98 ± 0.06

Acarbose (Standard) 14.35 ± 0.13 Not Reported

Note: The compound numbers are as reported in the cited literature.
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Additionally, other studies on various tetrahydroquinoline derivatives have shown significant

anti-inflammatory, analgesic, and antioxidant activities.[4][5]

Visualizations
Diagram of the One-Pot Synthesis of Arylated Tetrahydrobenzo[h]quinoline-3-carbonitrile

Derivatives

The following diagram illustrates the workflow for the one-pot multicomponent synthesis of

arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives.
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Caption: A flowchart illustrating the key steps in the one-pot synthesis of

tetrahydrobenzoquinoline derivatives.

This guide provides a foundational understanding of the C13H13NO tetrahydrobenzoquinoline

derivative, 1,2,3,4-tetrahydrobenzo[h]quinolin-3-ol, and related compounds. The presented

synthetic protocol and biological activity data for analogous structures offer valuable insights for

researchers engaged in the design and development of novel therapeutic agents based on the

tetrahydrobenzoquinoline scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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